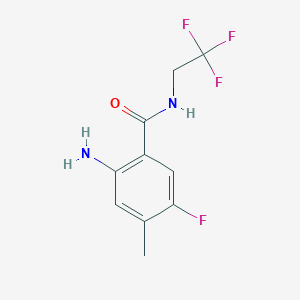

2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide

Beschreibung

2-Amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with amino (NH₂), fluorine (F), and methyl (CH₃) groups at positions 2, 5, and 4, respectively, and an N-linked 2,2,2-trifluoroethyl (-CF₃CH₂) moiety. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the fluorine and methyl substituents modulate electronic and steric properties.

Eigenschaften

IUPAC Name |

2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F4N2O/c1-5-2-8(15)6(3-7(5)11)9(17)16-4-10(12,13)14/h2-3H,4,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICZFJOFBOMADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)NCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps. One common method starts with the nitration of 2-fluoro-4-nitrotoluene, followed by reduction to obtain 2-fluoro-4-aminotoluene. This intermediate is then subjected to acylation with 2,2,2-trifluoroethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are frequently used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of nitro intermediates results in amino derivatives .

Wissenschaftliche Forschungsanwendungen

2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

Wirkmechanismus

The mechanism of action of 2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide with analogous benzamide derivatives, focusing on substituent effects, physicochemical properties, and inferred biological relevance.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

- Trifluoroethyl Group: The N-(2,2,2-trifluoroethyl) group in the target compound and ’s tetrazole derivative increases lipophilicity (logP) and metabolic stability compared to non-fluorinated ethyl groups .

- Fluorine Position : The 5-fluoro substitution in the target compound contrasts with 4-fluoro in ’s derivative; this positional difference may alter electronic effects (e.g., dipole moments) and steric interactions with biological targets .

- Amino vs.

Biologische Aktivität

2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The incorporation of trifluoroethyl and fluoro groups into its structure suggests enhanced pharmacological properties, which may include antitumor and antimicrobial activities. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

- Molecular Formula : C11H12F4N2O

- Molecular Weight : 270.22 g/mol

- CAS Number : 1445684-82-1

The presence of fluorine atoms is significant as they often influence the biological activity and pharmacokinetics of organic compounds.

Biological Activity Overview

Research has indicated that fluorinated compounds can exhibit a range of biological activities. Below are some key findings related to the biological activity of this compound:

Antitumor Activity

A study highlighted that similar fluorinated benzamides demonstrated potent antitumor effects. For instance, compounds with structural similarities showed IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may also possess significant antitumor properties.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.30 | HepG2 |

| Compound B | 0.95 | MCF7 |

| This compound | TBD | TBD |

The proposed mechanism of action for fluorinated benzamides often involves the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. In vitro studies have shown that similar compounds can induce apoptosis and cell cycle arrest in cancer cells.

Case Studies

-

In Vitro Studies : A series of in vitro assays were conducted to evaluate the antiproliferative effects of related compounds on solid tumor cell lines. The results indicated that these compounds could significantly inhibit cell growth at low concentrations.

- Assay Results :

- HepG2 Cells : IC50 = 1.30 µM

- MCF7 Cells : IC50 = 0.95 µM

- Assay Results :

-

In Vivo Studies : Preliminary in vivo studies using xenograft models demonstrated that similar fluorinated compounds could reduce tumor growth significantly compared to control groups.

- Tumor Growth Inhibition :

- Treatment with related fluorinated compounds resulted in a tumor growth inhibition (TGI) percentage ranging from 40% to 50%.

- Tumor Growth Inhibition :

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of 2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide?

- Methodological Answer : Utilize a combination of spectroscopic and spectrometric techniques:

- 1H/13C NMR : Resolve aromatic protons, amine groups, and trifluoroethyl substituents. For example, the trifluoroethyl group shows distinct splitting patterns in 1H NMR and characteristic CF3 signals in 19F NMR .

- IR Spectroscopy : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and NH2/NH vibrations (~3300–3500 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (e.g., [M+H]+ for C11H11F4N2O) .

Q. What synthetic strategies are typically employed to prepare this compound?

- Methodological Answer : A multi-step synthesis is common:

- Step 1 : Functionalize 5-fluoro-4-methylanthranilic acid with a trifluoroethyl group via nucleophilic substitution or coupling reactions (e.g., using 2,2,2-trifluoroethylamine and coupling agents like EDCI/HOBt) .

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize at each stage to ensure purity .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Prioritize:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy of fluorinated amines/amides .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste Disposal : Segregate halogenated waste streams per institutional guidelines .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like dehalogenated or dimerized species?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of trifluoroethylamine in coupling reactions .

- Temperature Control : Maintain reactions at 0–25°C to suppress side reactions (e.g., Hofmann elimination of the trifluoroethyl group) .

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation and reduce reaction time .

Q. What experimental approaches can elucidate the compound’s mechanism of action in bacterial proliferation inhibition?

- Methodological Answer :

- Enzyme Assays : Test inhibition of bacterial targets like acetyl-CoA carboxylase (ACCase) or fatty acid biosynthesis enzymes, which are sensitive to trifluoromethyl-substituted amides .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target enzymes (e.g., dissociation constants, ΔG values) .

- Metabolomic Profiling : Compare metabolic pathways (e.g., lipid biosynthesis) in treated vs. untreated bacterial cultures using LC-MS .

Q. How does the trifluoromethyl group influence pharmacokinetic properties such as metabolic stability and membrane permeability?

- Methodological Answer :

- Lipophilicity Measurements : Determine logP values (e.g., shake-flask method) to assess enhanced membrane penetration due to the CF3 group .

- Microsomal Stability Assays : Incubate the compound with liver microsomes; trifluoromethyl groups often reduce oxidative metabolism, extending half-life .

- Caco-2 Cell Permeability : Evaluate apical-to-basal transport to predict oral bioavailability .

Q. How should researchers resolve contradictions in reported antibacterial activity across different assay systems?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like bacterial strain (e.g., Gram-positive vs. Gram-negative), inoculum size, and growth media .

- Check for Efflux Pump Interference : Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate intrinsic activity .

- Dose-Response Studies : Calculate MIC50/MIC90 values across multiple replicates to confirm reproducibility .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of analogs?

- Methodological Answer :

- Molecular Docking : Model interactions with bacterial enzyme active sites (e.g., ACCase) using software like AutoDock Vina .

- QSAR Modeling : Train models on datasets of analogs with measured MIC values; prioritize descriptors like Hammett σ (electron-withdrawing CF3 effects) .

- Free Energy Perturbation (FEP) : Simulate substitutions (e.g., replacing CF3 with CHF2) to predict potency changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.